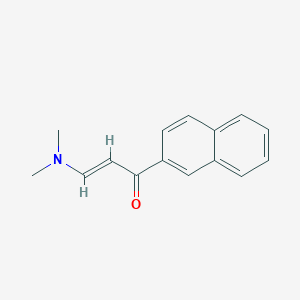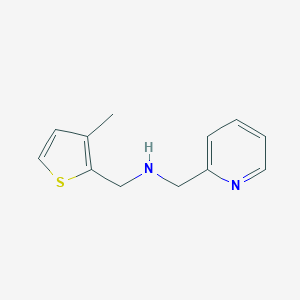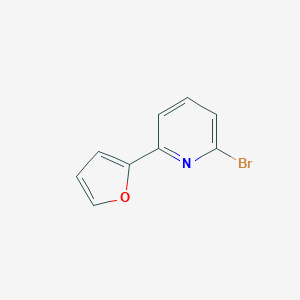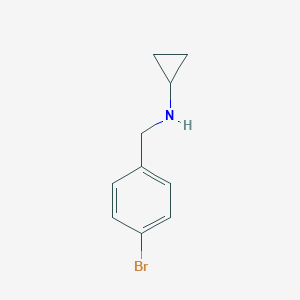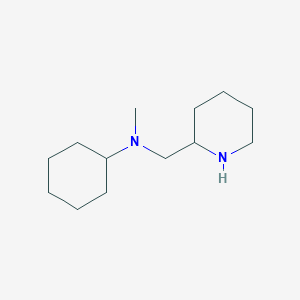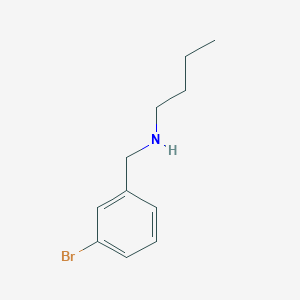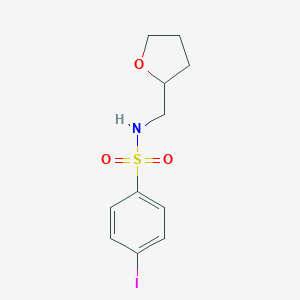
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of B-cell malignancies.
作用机制
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide works by inhibiting the activity of BTK, a protein kinase that plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide leads to the suppression of these signaling pathways, resulting in decreased B-cell proliferation and survival.
生化和生理效应
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to have a potent inhibitory effect on BTK activity, leading to decreased B-cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in B-cell malignancies. 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several advantages for lab experiments, including its potent inhibitory effect on BTK activity, favorable pharmacokinetic profile, and demonstrated efficacy in preclinical models. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise for its synthesis and the potential for off-target effects.
未来方向
There are several future directions for the study of 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. One area of research is the evaluation of its efficacy in combination with other targeted therapies or chemotherapy regimens. Another area of research is the identification of biomarkers that can predict response to 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, which could help guide patient selection for clinical trials. Additionally, the development of more potent and selective BTK inhibitors is an area of active research.
科学研究应用
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has shown potent inhibition of BTK and has demonstrated efficacy in reducing tumor growth and improving survival in animal models. 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
属性
CAS 编号 |
326885-27-2 |
|---|---|
产品名称 |
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide |
分子式 |
C11H14INO3S |
分子量 |
367.21 g/mol |
IUPAC 名称 |
4-iodo-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H14INO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h3-6,10,13H,1-2,7-8H2 |
InChI 键 |
UEGSNLPGFGGHKZ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)I |
规范 SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

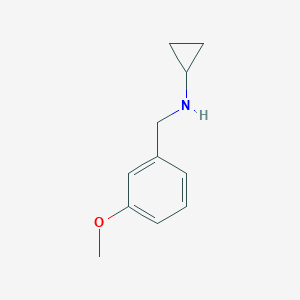
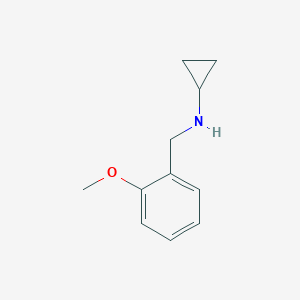
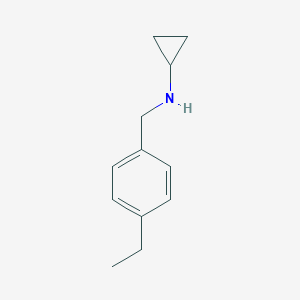
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
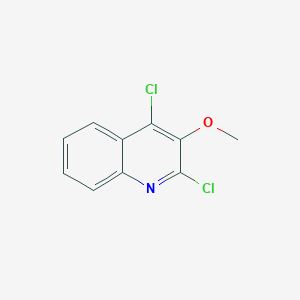
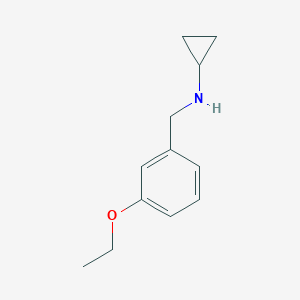
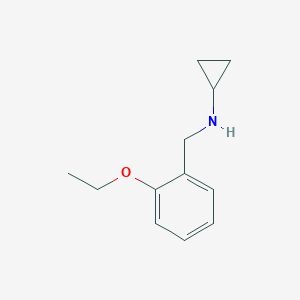
![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
